molecular formula C10H15NO3 B295071 3-(Dimethylamino)propyl furan-2-carboxylate

3-(Dimethylamino)propyl furan-2-carboxylate

Cat. No.: B295071
M. Wt: 197.23 g/mol
InChI Key: RYQWWAKLPRZUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)propyl furan-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propyl furan-2-carboxylate is not fully understood. However, it is believed to act as a precursor for the synthesis of various bioactive compounds, including neurotransmitters and amino acids. It is also believed to have anti-inflammatory and anti-tumor properties, although the exact mechanism of action is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties, and it has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. It has also been shown to have potential applications in the treatment of viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(Dimethylamino)propyl furan-2-carboxylate is its versatility in the synthesis of various bioactive compounds. It is also relatively easy to synthesize, making it a useful tool for laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-(Dimethylamino)propyl furan-2-carboxylate in scientific research. One area of focus is the synthesis of new drugs and bioactive compounds using this compound as a building block. Another area of focus is the investigation of the mechanism of action of this compound and its potential applications in the treatment of various neurological disorders and viral infections. There is also potential for the use of this compound in the development of new materials and catalysts.

Synthesis Methods

The synthesis of 3-(Dimethylamino)propyl furan-2-carboxylate involves the reaction of furan-2-carboxylic acid with 3-(dimethylamino)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields this compound as a white crystalline solid with a melting point of 88-90°C.

Scientific Research Applications

3-(Dimethylamino)propyl furan-2-carboxylate has been widely used in scientific research due to its potential applications in various fields. It is commonly used as a building block for the synthesis of various drugs, including anti-inflammatory, anti-tumor, and anti-viral agents. It has also been used in the synthesis of various bioactive compounds, including neurotransmitters and amino acids.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

3-(dimethylamino)propyl furan-2-carboxylate

InChI

InChI=1S/C10H15NO3/c1-11(2)6-4-8-14-10(12)9-5-3-7-13-9/h3,5,7H,4,6,8H2,1-2H3

InChI Key

RYQWWAKLPRZUBT-UHFFFAOYSA-N

SMILES

CN(C)CCCOC(=O)C1=CC=CO1

Canonical SMILES

CN(C)CCCOC(=O)C1=CC=CO1

Origin of Product

United States

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